2-(Benzyloxy)-4-hydroxybenzaldehyde
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Overview
Description
2-(Benzyloxy)-4-hydroxybenzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a benzyloxy group and a hydroxy group attached to a benzene ring, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-hydroxybenzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-4-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl bromide in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: 2-(Benzyloxy)-4-hydroxybenzoic acid.
Reduction: 2-(Benzyloxy)-4-hydroxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)-4-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-4-hydroxybenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved can vary depending on the specific biological target .
Comparison with Similar Compounds
Similar Compounds
2-Benzyloxybenzaldehyde: Lacks the hydroxy group at the 4-position.
4-Hydroxybenzaldehyde: Lacks the benzyloxy group at the 2-position.
2-(Benzyloxy)ethanol: Contains an ethanol group instead of an aldehyde group.
Uniqueness
2-(Benzyloxy)-4-hydroxybenzaldehyde is unique due to the presence of both benzyloxy and hydroxy groups on the benzene ring, along with an aldehyde functional group.
Properties
Molecular Formula |
C14H12O3 |
---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
4-hydroxy-2-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C14H12O3/c15-9-12-6-7-13(16)8-14(12)17-10-11-4-2-1-3-5-11/h1-9,16H,10H2 |
InChI Key |
OXGHTGSTZMSSRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)O)C=O |
Origin of Product |
United States |
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